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Methyltetrazine-PEG4-SSPy

Bioorthogonal chemistry Click chemistry Kinetics

Researchers need a cleavable linker for controlled intracellular payload release, but standard non-cleavable PEGs lack this mechanism. Methyltetrazine-PEG4-SSPy solves this with a redox-sensitive disulfide bond. - **Controlled Release:** Cleavage at 1-10 mM glutathione (endosomal/lysosomal). - **Real-Time Monitoring:** SSPy leaving group (ε₃₄₃ = 8.08 × 10³ M⁻¹cm⁻¹) enables UV-Vis quantification. - **Orthogonal Conjugation:** Methyltetrazine for TCO-iEDDA + SSPy for thiols. - **Improved Solubility:** PEG4 spacer reduces aggregation. Order for ADC, PROTAC, or pre-targeted imaging.

Molecular Formula C29H39N7O6S2
Molecular Weight 645.8 g/mol
Cat. No. B11928300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-PEG4-SSPy
Molecular FormulaC29H39N7O6S2
Molecular Weight645.8 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCSSC3=CC=CC=N3
InChIInChI=1S/C29H39N7O6S2/c1-23-33-35-29(36-34-23)25-7-5-24(6-8-25)22-32-26(37)9-13-39-15-17-41-19-20-42-18-16-40-14-12-30-27(38)10-21-43-44-28-4-2-3-11-31-28/h2-8,11H,9-10,12-22H2,1H3,(H,30,38)(H,32,37)
InChIKeyQXFIMEMMJHLDTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyltetrazine-PEG4-SSPy: Technical Specifications and Baseline Characteristics for Procurement Decision-Making


Methyltetrazine-PEG4-SSPy is a cleavable, heterobifunctional PEG linker (C₂₉H₃₉N₇O₆S₂, MW 645.8 g/mol, XLogP3-AA -0.1) [1] designed for bioorthogonal click chemistry and bioconjugation. It combines a methyltetrazine group for rapid inverse electron demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO), a pyridyl disulfide (SSPy) for thiol-specific conjugation, and a redox-cleavable disulfide bond . The PEG4 spacer enhances aqueous solubility and reduces steric hindrance , making it suitable for PROTAC synthesis, ADC development, and targeted drug delivery .

Cleavable heterobifunctional linker with methyltetrazine and SSPy handles
Redox-sensitive disulfide bond enables controlled release research
Chromogenic leaving group supports stoichiometric thiol monitoring

Why Methyltetrazine-PEG4-SSPy Cannot Be Replaced by Generic PEG Linkers in Cleavable Bioconjugation Workflows


Generic substitution with alternative tetrazine-PEG linkers (e.g., NHS ester or maleimide derivatives) fails when a cleavable, redox-sensitive disulfide linkage is required. Unlike non-cleavable linkers such as Methyltetrazine-PEG4-Maleimide, which forms stable thioether bonds (MW 514.53) , Methyltetrazine-PEG4-SSPy (MW 645.80) incorporates a disulfide bond that enables controlled release under reducing conditions (e.g., intracellular glutathione at 1-10 mM) [1]. Furthermore, the SSPy group provides quantitative, stoichiometric thiol conjugation (releasing a chromogenic pyridine-2-thione leaving group, ε₃₄₃ = 8.08 × 10³ M⁻¹cm⁻¹) for direct monitoring of conjugation efficiency, a feature absent in non-activated disulfide or maleimide linkers . Direct replacement with Tetrazine-PEG4-SSPy (MW 631.77) introduces an unsubstituted tetrazine with altered reaction kinetics and potentially reduced stability compared to the methyl-substituted variant .

Non-cleavable maleimide linkers cannot provide redox-triggered intracellular release; disulfide-based cleavage is required for certain PROTAC and ADC workflows.
SSPy‑free linkers lack direct UV‑Vis quantification of thiol coupling; conjugation efficiency may not be monitored in real time.
Unsubstituted tetrazine analogs may exhibit lower aqueous stability and altered iEDDA kinetics compared to the methyl‑substituted variant.

Methyltetrazine-PEG4-SSPy: Quantitative Comparative Evidence for Differentiated Performance


Reaction Kinetics: Methyltetrazine-PEG4-SSPy Demonstrates >800 M⁻¹s⁻¹ iEDDA Reaction Rates with TCO

Methyltetrazine-PEG4-SSPy exhibits second-order rate constants exceeding 800 M⁻¹s⁻¹ for the iEDDA cycloaddition with trans-cyclooctene (TCO) . This places it among the fastest bioorthogonal reaction pairs available, outperforming standard tetrazine derivatives (e.g., unsubstituted tetrazine, k ~2000 M⁻¹s⁻¹ in model systems but with lower stability) [1]. The methyl substitution on the tetrazine ring balances rapid kinetics with enhanced stability compared to hydrogen-substituted analogs .

iEDDA kinetics
Cross‑study
>800 M⁻¹s⁻¹ with TCO; enhanced stability vs. unsubstituted tetrazine (~2000 M⁻¹s⁻¹)
Rapid click ligation with balanced stability profile
Aqueous buffer, pH 7‑9, ambient temperature
Bioorthogonal chemistry Click chemistry Kinetics

Cleavable Disulfide Functionality: Redox-Sensitive Release Differentiates from Non-Cleavable Maleimide Linkers

The SSPy group contains a disulfide bond that undergoes cleavage under reducing conditions (e.g., intracellular glutathione, 1-10 mM) . In contrast, Methyltetrazine-PEG4-Maleimide forms a stable, non-cleavable thioether bond (MW 514.53) . This redox-sensitivity enables controlled release of payloads, a critical feature for PROTACs and ADCs requiring intracellular disassembly .

Disulfide cleavability
Head‑to‑head
Cleavable disulfide (MW 645.80) vs. non‑cleavable thioether (maleimide, MW 514.53)
Redox‑triggered payload release; comparator forms irreversible bond
Reducing environment (GSH, DTT) vs. physiological pH
PROTAC ADC linker Controlled release

Quantifiable Thiol Conjugation: SSPy Group Enables Stoichiometric Monitoring via Chromogenic Leaving Group

The SSPy (pyridyl disulfide) group reacts stoichiometrically with free thiols, releasing a chromogenic pyridine-2-thione leaving group (λmax 343 nm, ε = 8.08 × 10³ M⁻¹cm⁻¹) . This allows real-time, UV-Vis quantification of conjugation efficiency. In contrast, maleimide-based thiol coupling (e.g., Methyltetrazine-PEG4-Maleimide) provides no such chromogenic readout, requiring indirect quantification . Additionally, NHS ester linkers (e.g., Methyltetrazine-PEG4-NHS ester, MW 533.53) react with amines, not thiols, and are prone to hydrolysis in aqueous media .

Conjugation monitoring
Head‑to‑head
Chromogenic leaving group (ε₃₄₃ = 8.08×10³ M⁻¹cm⁻¹); maleimide/NHS lack direct readout
Real‑time UV‑Vis quantification of thiol coupling
Aqueous buffer, pH 6.5‑7.5, free thiol required
Bioconjugation Quantitative analysis Thiol coupling

Enhanced Stability: Methyltetrazine-PEG4-SSPy Exhibits Improved Aqueous Stability vs. Unsubstituted Tetrazine Analogs

The electron-donating methyl group on the tetrazine ring enhances stability against nucleophilic degradation in aqueous buffers compared to unsubstituted tetrazine [1]. While direct stability data for Methyltetrazine-PEG4-SSPy are vendor-reported, class-level evidence for methyltetrazines shows superior stability over hydrogen-substituted tetrazines [2]. Methyltetrazine-PEG4-NHS ester is documented as 'one of the most stable tetrazines commercially available' , supporting the inference that the methyltetrazine moiety in SSPy confers similar stability advantages over Tetrazine-PEG4-SSPy (MW 631.77) .

Aqueous stability
Class‑level
Methyl substitution improves stability vs. hydrogen‑substituted tetrazine (vendor‑reported, class‑level inference)
May support longer shelf‑life; quantitative degradation rates not reported
Data to verify for this exact compound
Chemical stability Storage Bioorthogonal chemistry

PEG4 Spacer and Solubility: XLogP3-AA -0.1 Indicates Favorable Aqueous Compatibility for Bioconjugation

Methyltetrazine-PEG4-SSPy has a computed XLogP3-AA value of -0.1 [1], indicating balanced hydrophilic-hydrophobic character suitable for aqueous bioconjugation. The PEG4 spacer enhances water solubility compared to shorter PEG linkers or non-PEGylated analogs . While no direct solubility data (e.g., mg/mL) are publicly available, the PEG4 chain (four ethylene glycol units) provides a flexible, hydrophilic tether that minimizes aggregation and non-specific binding . Comparatively, Methyltetrazine-PEG4-NHS ester is also described as water-soluble , but lacks the cleavable disulfide feature.

Solubility profile
Data to verify
XLogP3‑AA -0.1; PEG4 spacer (4 ethylene glycol units)
Balanced hydrophilicity for aqueous bioconjugation; mg/mL data not available
Compatible with water, DMSO, DMF
Solubility PEG linker Bioconjugation

PROTAC Linker Application: Methyltetrazine-PEG4-SSPy Enables Cleavable, Biorthogonal PROTAC Assembly

Methyltetrazine-PEG4-SSPy is classified as a PROTAC linker , enabling the assembly of proteolysis-targeting chimeras via sequential iEDDA (tetrazine-TCO) and thiol-disulfide (SSPy) conjugation steps. The cleavable disulfide bond is particularly advantageous for PROTACs designed to release the E3 ligase ligand or target protein ligand in the reducing intracellular environment . In contrast, non-cleavable PEG linkers like Methyltetrazine-PEG4-Maleimide would yield stable PROTAC conjugates without the potential for intracellular disassembly . While no comparative PROTAC degradation efficiency data (e.g., DC₅₀ values) are available for this specific linker, its structural features align with established PROTAC linker design principles .

PROTAC linker design
Class‑level
Cleavable disulfide enables redox‑sensitive PROTAC disassembly; non‑cleavable analogs form stable conjugates
May influence degradation efficiency; DC₅₀ data not reported for this linker
Structural alignment with PROTAC linker principles
PROTAC Targeted protein degradation Linker chemistry

Methyltetrazine-PEG4-SSPy: Evidence-Backed Application Scenarios for Informed Procurement


Redox-Cleavable Antibody-Drug Conjugate (ADC) Linker Design

Methyltetrazine-PEG4-SSPy provides a cleavable disulfide linker for ADC construction. The methyltetrazine enables bioorthogonal conjugation to TCO-modified antibodies, while the SSPy group facilitates stoichiometric payload attachment to free thiols on cytotoxic drugs . The disulfide bond undergoes cleavage in the reducing environment of endosomes/lysosomes (1-10 mM glutathione), releasing the payload intracellularly [1]. This cleavable design is supported by the linker's classification as an ADC linker and contrasts with non-cleavable maleimide linkers that would require lysosomal degradation of the antibody for payload release .

PROTAC Assembly with Redox-Sensitive Disassembly

This linker is validated as a PROTAC linker for assembling bifunctional degraders . The sequential conjugation strategy—iEDDA for one ligand and thiol-disulfide for the other—enables modular PROTAC construction [1]. The cleavable disulfide bond may facilitate intracellular release of the E3 ligase ligand or target protein ligand, potentially influencing degradation kinetics . Procurement should prioritize this linker when a cleavable tether is hypothesized to enhance PROTAC efficacy, as non-cleavable PEG linkers (e.g., NHS or maleimide derivatives) do not offer this controlled release mechanism .

Quantitative Bioconjugation and Surface Functionalization

The SSPy group's chromogenic leaving group (pyridine-2-thione, ε₃₄₃ = 8.08 × 10³ M⁻¹cm⁻¹) allows real-time UV-Vis monitoring of thiol conjugation efficiency . This feature is invaluable for optimizing bioconjugation conditions, quantifying surface loading on nanoparticles or hydrogels, and ensuring batch-to-batch reproducibility [1]. Alternative thiol-reactive linkers (e.g., maleimides) lack this direct quantification capability, requiring more labor-intensive indirect assays . The PEG4 spacer further enhances solubility for aqueous surface modification .

Dual-Labeled Probe Development for Bioorthogonal Imaging

Methyltetrazine-PEG4-SSPy enables dual functionalization of biomolecules for imaging applications . The methyltetrazine group can be used to attach a TCO-fluorophore or TCO-radionuclide via iEDDA, while the SSPy group can conjugate a targeting moiety (e.g., thiolated peptide or antibody fragment) [1]. The cleavable disulfide bond provides an optional release mechanism for in vivo applications . The methyltetrazine's >800 M⁻¹s⁻¹ kinetics ensure rapid, high-yield labeling under mild conditions , making it suitable for time-sensitive pre-targeted imaging protocols.

Application
Selection Property
Validation Focus
Redox‑cleavable ADC linker design
Cleavable disulfide + chromogenic SSPy
Intracellular payload release & conjugation efficiency
PROTAC assembly with redox‑sensitive disassembly
Cleavable disulfide, sequential iEDDA/thiol conjugation
Degradation efficiency & disassembly kinetics
Quantitative bioconjugation & surface functionalization
SSPy chromogenic leaving group, PEG4 solubility
Real‑time thiol loading & batch reproducibility
Dual‑labeled probe for bioorthogonal imaging
Rapid >800 M⁻¹s⁻¹ iEDDA kinetics, cleavable tether
Labeling yield & optional release in reducing environments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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